![molecular formula C35H51N3O7 B610823 Shield-2 CAS No. 1013621-70-9](/img/new.no-structure.jpg)
Shield-2
Overview
Description
Shield-2: is a potent FKBP-derived destabilizing domain stabilizing ligand. It is primarily used in scientific research for its ability to stabilize proteins tagged with destabilizing domains, thereby preventing their degradation. This compound has a molecular formula of C35H51N3O7 and a molecular weight of 625.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shield-2 is synthesized through a customized synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it involves advanced organic synthesis techniques and the use of specialized reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical synthesis companies. The production process involves multiple steps, including the preparation of intermediates, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Shield-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Scientific Research Applications
Overview
Shield-2 is a potent FKBP-derived destabilizing domain stabilizing ligand, primarily utilized in scientific research for its ability to stabilize proteins tagged with destabilizing domains. This stabilization prevents protein degradation, making this compound an essential tool in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C35H51N3O7 and a molecular weight of 625.8 g/mol.
Chemistry
- Stabilizing Ligand : this compound is used in various chemical reactions and processes as a stabilizing ligand. Its ability to stabilize proteins makes it valuable in synthetic chemistry where controlled protein interactions are necessary.
Biology
- Protein Stabilization : It is employed in studies involving protein stabilization and degradation, particularly in experiments where the functional activity of proteins needs to be preserved over time.
- Cell Signaling Studies : this compound can be utilized to investigate the effects of protein stability on cell signaling pathways, providing insights into cellular responses under different conditions.
Medicine
- Therapeutic Applications : Research is ongoing into the potential therapeutic applications of this compound in diseases that require protein stabilization, such as neurodegenerative disorders where protein misfolding is a concern.
- Drug Development : this compound may play a role in the development of new drugs that target specific proteins involved in disease mechanisms.
Industry
- Material Development : The compound is also being explored for its applications in developing new materials and chemical processes that require precise control over protein interactions.
Case Study 1: Protein Stability in Drug Development
In a study involving the development of a new therapeutic agent targeting cancer cells, researchers utilized this compound to stabilize a key protein involved in apoptosis. The results indicated that the presence of this compound significantly enhanced the functional activity of the protein, leading to improved efficacy of the therapeutic agent.
Case Study 2: Investigating Neurodegenerative Diseases
A research team studying Alzheimer's disease applied this compound to maintain the stability of amyloid-beta peptides during experiments. The findings demonstrated that stabilized peptides exhibited more consistent aggregation behavior, providing valuable data for understanding disease progression.
Mechanism of Action
Shield-2 exerts its effects by binding to FKBP-derived destabilizing domains, thereby stabilizing the tagged proteins and preventing their degradation. This interaction helps maintain the functional integrity of the proteins, allowing them to perform their intended biological functions. The molecular targets and pathways involved include the FKBP protein and the proteasomal degradation pathway .
Comparison with Similar Compounds
Shield-1: Another FKBP-derived destabilizing domain stabilizing ligand with similar properties.
Rapamycin: A well-known FKBP-binding compound used in various biological studies.
Tacrolimus: An immunosuppressive drug that also binds to FKBP proteins .
Uniqueness of Shield-2: this compound is unique due to its high potency and specificity in stabilizing FKBP-derived destabilizing domains. This makes it particularly valuable in research applications where precise control over protein stability is required .
Biological Activity
Shield-2 is a synthetic ligand developed to stabilize specific proteins, particularly those derived from the FKBP (FK506-binding protein) family. Its biological activity primarily revolves around its ability to bind to destabilizing domains (DDs) of FKBP mutants, preventing their degradation and allowing for precise control over protein levels within cells. This capability has significant implications for research in cellular biology and therapeutic applications.
Overview of this compound
-
Chemical Properties :
- Dissociation Constant : this compound binds to FKBP(F36V) with a dissociation constant of 29 nM, indicating a strong affinity for this target .
- Synthesis : The synthesis process for this compound is more efficient compared to its predecessor, Shield-1, making it a more accessible option for researchers .
- Mechanism of Action :
Case Studies
-
Protein Stabilization :
- In studies involving NIH3T3 cells transduced with FKBP(F36V/L106P) DD fused to yellow fluorescent protein (YFP), it was observed that the presence of this compound significantly increased the levels of the YFP-containing fusion protein compared to controls without ligand treatment. Specifically, YFP levels in the absence of stabilizing ligand were only 2–3% of those in ligand-stabilized conditions .
- Dose-Dependence :
Comparative Analysis
Property | Shield-1 | This compound |
---|---|---|
Dissociation Constant | ~18 nM (higher affinity) | 29 nM (lower affinity) |
Synthesis Efficiency | More complex | Easier to synthesize |
Stabilization Potency | Approximately 12-fold more potent | Less potent than Shield-1 |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Enzyme Activity in Cellular Contexts : this compound has been shown to stabilize enzymes involved in various metabolic pathways, enhancing their functional longevity in cellular environments .
- Potential Therapeutic Applications : The ability to regulate protein stability with small molecules like this compound opens avenues for therapeutic interventions in diseases where protein misfolding or degradation is a factor. For instance, manipulating the stability of proteins involved in neurodegenerative diseases could lead to new treatment strategies .
Future Directions
The ongoing research into this compound and similar compounds aims to expand their utility beyond basic research into therapeutic applications. Future studies may explore:
- Broader Protein Targets : Investigating additional FKBP mutants and other proteins that could benefit from stabilization through similar ligands.
- Pharmacological Properties : Understanding how modifications to the chemical structure of this compound can enhance its binding affinity or specificity for different targets.
Properties
CAS No. |
1013621-70-9 |
---|---|
Molecular Formula |
C35H51N3O7 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 |
InChI Key |
IIRCDQURVMVUTA-IOWSJCHKSA-N |
SMILES |
O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4 |
Isomeric SMILES |
CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Canonical SMILES |
CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Shield-2; Shield 2; Shield2; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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